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Compound of Interest

4-Ethenyl-1-methoxy-2-
Compound Name:
nitrobenzene

Cat. No.: B8770250

An In-depth Technical Guide on 4-Ethenyl-1-
methoxy-2-nitrobenzene

Abstract: This document provides a detailed technical overview of 4-Ethenyl-1-methoxy-2-
nitrobenzene, a substituted nitroaromatic compound. Due to the limited availability of direct
experimental data for this specific molecule in public scientific databases, this guide combines
theoretical data derived from its chemical structure with established knowledge of related
compounds. It includes calculated physicochemical properties, a proposed synthetic protocol
based on established organic chemistry reactions, and a discussion of its potential biological
significance. This guide is intended for researchers and professionals in chemistry and drug
development, offering foundational information for further investigation.

Molecular Structure and Physicochemical
Properties

4-Ethenyl-1-methoxy-2-nitrobenzene is an organic compound featuring a benzene ring
substituted with a methoxy group at position 1, a nitro group at position 2, and an ethenyl
(vinyl) group at position 4. The presence of the nitro group, a strong electron-withdrawing
group, and the methoxy group, an electron-donating group, significantly influences the
electronic properties of the aromatic ring.
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Molecular Structure

The chemical structure dictates the molecule's reactivity and physical properties. The IUPAC
name defines the precise arrangement of the functional groups on the benzene core.

Caption: Molecular structure of 4-Ethenyl-1-methoxy-2-nitrobenzene.

Physicochemical Data

The following table summarizes the calculated and inferred physicochemical properties. Direct
experimental values are not available in the referenced literature.

Property Value Source
Molecular Formula CoHoNO3 Calculated
Molecular Weight 179.17 g/mol Calculated
Expected to be a yellow solid Inferred from similar
Appearance ) ) ]
or oil nitroaromatic compounds.[1][2]

Expected to be soluble in
common organic solvents Inferred from structure and
Solubility (e.g., ethanol, acetone, properties of related

chloroform) and poorly soluble compounds.[1][2]

in water.
Boiling Point Not available
Melting Point Not available

Experimental Protocols

No specific experimental protocols for the synthesis or analysis of 4-Ethenyl-1-methoxy-2-
nitrobenzene were found. However, a plausible synthetic route can be designed using well-
established methodologies in organic chemistry, such as a Heck cross-coupling reaction.

Proposed Synthesis: Heck Coupling Reaction
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This protocol outlines a hypothetical synthesis starting from 4-bromo-1-methoxy-2-nitrobenzene
and ethylene gas.

Reaction Scheme:

4-bromo-1-methoxy-2-nitrobenzene + H2C=CH: --(Pd catalyst, base)--> 4-Ethenyl-1-methoxy-
2-nitrobenzene

Materials and Reagents:

4-bromo-1-methoxy-2-nitrobenzene

o Palladium(ll) acetate (Pd(OAC)2)

e Tri(o-tolyl)phosphine (P(o-tol)s)

o Triethylamine (EtsN) or similar base

e Anhydrous N,N-Dimethylformamide (DMF)

o Ethylene gas

 Inert gas (Argon or Nitrogen)

» Standard glassware for anhydrous reactions

o Reaction vessel suitable for gas pressure (e.g., a Parr autoclave)
Procedure:

o Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve palladium(ll)
acetate (e.g., 0.02 eq) and tri(o-tolyl)phosphine (e.g., 0.04 eq) in anhydrous DMF.

e Reaction Setup: To a high-pressure reaction vessel, add 4-bromo-1-methoxy-2-nitrobenzene
(1.0 eq) and triethylamine (2.0 eq). Add the prepared catalyst solution via cannula.

e Reaction Execution: Seal the vessel, purge with ethylene gas, and then pressurize to the
desired pressure (e.g., 2-3 atm). Heat the reaction mixture to 80-100 °C with vigorous
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stirring.

Monitoring: Monitor the reaction progress by taking aliquots and analyzing via Thin Layer
Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up: After completion, cool the reaction to room temperature and vent the excess
ethylene. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash
with brine, and dry over anhydrous sodium sulfate.

Purification: Concentrate the organic phase under reduced pressure. Purify the crude
product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient
to yield the pure 4-Ethenyl-1-methoxy-2-nitrobenzene.

Characterization: Confirm the structure and purity of the final product using *H NMR, 13C
NMR, and High-Resolution Mass Spectrometry (HRMS).
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Reactants: Catalyst System:
4-bromo-1-methoxy-2-nitrobenzene Pd(OAc)2 + P(o-tol)s
Ethylene Gas Base (EtsN) in DMF

Heck Coupling Reaction
(80-100°C, 2-3 atm)

Aqueous Work-up
(EtOACc / H20 Extraction)

:

Purification
(Silica Gel Chromatography)

Final Product:

4-Ethenyl-1-methoxy-2-nitrobenzene

Characterization
(NMR, HRMS)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 4-Ethenyl-1-methoxy-2-nitrobenzene.

Biological and Toxicological Profile

Direct studies on the biological activity of 4-Ethenyl-1-methoxy-2-nitrobenzene are not
documented. However, its structure suggests potential bioactivity and toxicity based on its

functional groups.

 Nitroaromatic Compounds: The nitrobenzene moiety is a well-known structural feature in
many biologically active compounds.[3] Nitro-containing drugs are used in various
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therapeutic areas.[3] However, nitroaromatic compounds are also associated with toxicity.
Nitrobenzene itself is primarily used in chemical synthesis and is classified as a carcinogen.
[2][4] Exposure to some nitrobenzene compounds can lead to health issues such as anemia.

[1]

o Styrene Derivatives: The ethenylbenzene (styrene) substructure raises considerations of
metabolic activation. Styrene and its derivatives can be metabolized in the body to reactive
epoxides, which can have toxic effects.

Given these properties, 4-Ethenyl-1-methoxy-2-nitrobenzene should be handled with
appropriate safety precautions in a laboratory setting. Any investigation into its use in drug
development would require extensive toxicological screening to assess its safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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